molecular formula C12H25BrZn B13776142 bromozinc(1+);dodecane

bromozinc(1+);dodecane

Cat. No.: B13776142
M. Wt: 314.6 g/mol
InChI Key: RNMOIAJLLFXXFZ-UHFFFAOYSA-M
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Bromozinc(1+);dodecane can be synthesized through the reaction of dodecyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Bromozinc(1+);dodecane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or alcohols. The reactions are typically carried out in polar aprotic solvents like THF.

    Cross-Coupling: Reagents include aryl halides and palladium or nickel catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in cross-coupling reactions, the major products are often complex organic molecules with new carbon-carbon bonds .

Mechanism of Action

The mechanism of action of bromozinc(1+);dodecane involves its ability to act as a nucleophile in substitution reactions and as a coupling partner in cross-coupling reactions. The zinc atom in the compound facilitates the formation of carbon-zinc bonds, which can then react with various electrophiles to form new carbon-carbon bonds . The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bromozinc(1+);dodecane is unique due to its combination of a long carbon chain and the presence of both bromine and zinc atoms. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile reagent in organic synthesis .

Properties

IUPAC Name

bromozinc(1+);dodecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25.BrH.Zn/c1-3-5-7-9-11-12-10-8-6-4-2;;/h1,3-12H2,2H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNMOIAJLLFXXFZ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC[CH2-].[Zn+]Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25BrZn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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